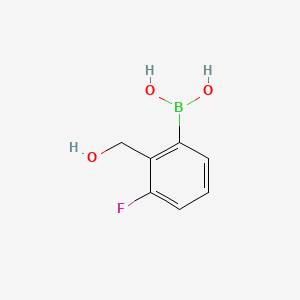

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZUUOCXJIJMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The proposed pathway is based on established and reliable organic chemistry transformations, ensuring a high probability of success for researchers in a laboratory setting.

Introduction

This compound is a bifunctional molecule featuring a boronic acid moiety, which is a versatile handle for Suzuki-Miyaura cross-coupling reactions, and a hydroxymethyl group that can be further functionalized. The fluorine substituent can impart desirable pharmacokinetic properties to drug candidates. This document outlines a robust, three-step synthesis beginning from the commercially available 2-bromo-6-fluorobenzyl alcohol. The key transformations include the protection of the alcohol, a lithium-halogen exchange followed by borylation, and a final deprotection/hydrolysis step.

Overall Synthetic Scheme

The proposed synthesis of this compound is illustrated below. The strategy involves the initial protection of the reactive hydroxyl group, followed by the introduction of the boronic acid functionality, and concluding with the removal of the protecting group.

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

This step involves the protection of the primary alcohol of 2-bromo-6-fluorobenzyl alcohol as a methoxymethyl (MOM) ether. This is crucial to prevent interference from the acidic proton of the hydroxyl group in the subsequent borylation step.

Materials:

-

2-Bromo-6-fluorobenzyl alcohol

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOMCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-bromo-6-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Slowly add chloromethyl methyl ether (MOMCl) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene as a pure compound.

This key step involves a lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester. The intermediate boronate ester is then hydrolyzed to the desired boronic acid.

Materials:

-

1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl solution at 0 °C and stir vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by recrystallization.

The final step is the acidic hydrolysis of the MOM ether to unveil the hydroxymethyl group, yielding the target compound.

Materials:

-

Crude (3-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid from the previous step

-

Concentrated Hydrochloric acid (HCl)

-

Methanol or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude (3-fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid in methanol or THF.

-

Add a catalytic amount of concentrated HCl.

-

Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization (e.g., from an ethyl acetate/hexane mixture) to obtain this compound as a solid.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar transformations.

| Step | Transformation | Starting Material | Product | Reagents | Estimated Yield (%) |

| 1 | Protection (MOM ether formation) | 2-Bromo-6-fluorobenzyl alcohol | 1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene | MOMCl, DIPEA | 85-95 |

| 2 | Borylation | 1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene | (3-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid | n-BuLi, B(OiPr)₃ | 70-85 |

| 3 | Deprotection (MOM ether cleavage) | (3-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid | This compound | HCl | 80-95 |

| Overall | Total Synthesis | 2-Bromo-6-fluorobenzyl alcohol | This compound | - | 48-72 |

Experimental Workflow Visualization

The logical flow of the experimental procedure is depicted in the following diagram.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Physicochemical properties of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] While specific experimental values for several properties are not widely reported in publicly available literature, the following tables summarize the known data and provide context based on related compounds.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 1246633-55-5 | [1][2] |

| Molecular Formula | C₇H₈BFO₃ | [2] |

| Molecular Weight | 169.95 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride. Soluble in most polar organic solvents such as diethyl ether and ethanol. | [3] (General for phenylboronic acids) |

Table 2: Chemical and Safety Information

| Property | Value | Source |

| IUPAC Name | [3-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Synonyms | Boronic acid, B-[3-fluoro-2-(hydroxymethyl)phenyl]- | [2] |

| pKa | Not available. Generally, aryl boronic acids have pKa values between 4 and 10. The presence of an electron-withdrawing fluorine atom may slightly decrease the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.83). | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons of both the alcohol and boronic acid moieties. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: Resonances for the seven carbon atoms, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF).

-

¹¹B NMR: A single peak characteristic of a tricoordinate boronic acid.

-

¹⁹F NMR: A singlet or multiplet depending on the coupling with nearby protons.

-

IR Spectroscopy: Absorption bands corresponding to O-H stretching (from both alcohol and boronic acid, likely broad), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and B-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound was not found, a general and plausible synthetic route can be adapted from established methods for preparing ortho-substituted arylboronic esters. One such common method involves ortho-lithiation followed by borylation.

Proposed Synthesis of this compound

This protocol is a representative example based on known transformations and may require optimization.

Materials:

-

1-Fluoro-2-(methoxymethyl)benzene (starting material)

-

n-Butyllithium (n-BuLi) or a suitable lithium amide base (e.g., Lithium diisopropylamide - LDA)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Protection of the Hydroxymethyl Group: The hydroxymethyl group of the starting material, (3-fluorophenyl)methanol, should first be protected to prevent interference with the lithiation step. A common protecting group is the methoxymethyl (MOM) ether, forming 1-fluoro-2-((methoxymethyl)oxy)benzene.

-

Lithiation: Dissolve the protected starting material in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction mixture. The ortho-directing effect of the protected hydroxymethyl group and the fluorine atom will favor lithiation at the 2-position. Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

-

Borylation: To the cold solution of the lithiated intermediate, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. The borate ester will react with the organolithium species. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Deprotection: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of an aqueous HCl solution. This will hydrolyze the boronate ester to the boronic acid and simultaneously remove the MOM protecting group.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of an organic solvent and water) or by silica gel column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general procedure that can be adapted for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

-

Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically between 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and application of this compound.

References

In-depth Technical Guide: Spectral Analysis of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, offers multiple points for chemical modification and interaction. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of such compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, alongside the experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound. These predictions are based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H4 | 7.4 - 7.6 | dd | J(H,H) ≈ 7-8, J(H,F) ≈ 8-10 |

| Ar-H5 | 7.1 - 7.3 | t | J(H,H) ≈ 8 |

| Ar-H6 | 7.5 - 7.7 | d | J(H,H) ≈ 7-8 |

| -CH₂OH | 4.6 - 4.8 | s | - |

| -CH₂OH | 5.0 - 5.5 (broad) | s | - |

| -B(OH)₂ | 8.0 - 8.5 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |

| C1-B(OH)₂ | 130 - 135 | d | ~2-4 |

| C2-CH₂OH | 140 - 145 | d | ~10-15 |

| C3-F | 160 - 165 | d | ~240-250 |

| C4 | 120 - 125 | d | ~20-25 |

| C5 | 115 - 120 | d | ~5-10 |

| C6 | 135 - 140 | s | - |

| -CH₂OH | 60 - 65 | s | - |

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -B(OH)₂).

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish connectivity.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the NMR data acquisition process, the following diagrams are provided.

Caption: Molecular structure and key ¹H-¹⁹F and ¹H-¹H NMR coupling interactions.

Navigating the Fragmentation Landscape: An In-depth Technical Guide to the Mass Spectrometry of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Immediate Release

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid, a compound of interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of its behavior under mass spectrometric conditions. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from the known fragmentation patterns of analogous compounds, including phenylboronic acids, fluorinated aromatic compounds, and benzyl alcohols.

Predicted Mass Spectrum and Fragmentation Data

This compound has a molecular weight of 169.95 g/mol (monoisotopic mass: 170.054 g/mol ). Due to the presence of boron, with its two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), the molecular ion peak will appear as a characteristic doublet.[1] Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, which can generate molecular ions such as [M+H]⁺ or [M-H]⁻ with minimal initial fragmentation.[1]

Collision-Induced Dissociation (CID) of the molecular ion is expected to yield a series of fragment ions. The predicted fragmentation pathways are based on the established behavior of related chemical moieties. Key predicted fragments are summarized in the table below.

| Predicted Fragment m/z | Proposed Lost Neutral Fragment(s) | Proposed Fragment Structure/Description |

| 152.04 | H₂O | Loss of a water molecule from the hydroxymethyl and boronic acid groups. |

| 140.04 | CHO | Loss of the hydroxymethyl group. |

| 123.03 | H₂O, CHO | Sequential loss of water and the hydroxymethyl group. |

| 95.03 | B(OH)₂, CH₂OH | Cleavage of the carbon-boron bond and loss of the hydroxymethyl group. |

| 77.04 | F, B(OH)₂, CH₂OH | Loss of fluorine and the boronic acid and hydroxymethyl groups from the phenyl ring. |

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key steps initiated by the ionization process. The following diagram illustrates the logical relationships in the proposed fragmentation cascade.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound by mass spectrometry is outlined below. This protocol is based on established methods for similar small organic molecules.[2][3]

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode ESI.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

-

Ionization Mode: ESI can be performed in both positive and negative ion modes to maximize the information obtained.

-

MS Scan: Acquire a full scan mass spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion for collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy to observe different fragmentation patterns.

The following diagram illustrates a typical experimental workflow for this type of analysis.

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. While experimental data for this specific compound is not yet publicly available, the proposed fragmentation patterns and experimental protocols offer a solid starting point for researchers. The unique isotopic signature of boron and the predicted fragmentation pathways provide a clear strategy for the identification and structural elucidation of this and related compounds. As with any predictive analysis, experimental verification is crucial and encouraged.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ortho-Substituted Hydroxymethylphenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the crystal structure of ortho-substituted hydroxymethylphenylboronic acids and their closely related alkoxy analogues. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling their physicochemical properties, which is a critical aspect of drug design, crystal engineering, and materials science. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the intricate network of non-covalent interactions that govern their supramolecular assembly.

Core Findings: The Influence of Ortho-Substitution on Crystal Packing

The crystal structures of phenylboronic acids are typically characterized by the formation of hydrogen-bonded dimers. However, the introduction of substituents at the ortho position, particularly those capable of forming intramolecular hydrogen bonds, can significantly alter this packing motif. This guide focuses on ortho-hydroxymethylphenylboronic acids and their alkoxy analogues, which serve as excellent models for studying these structural variations.

A key finding in the study of ortho-alkoxy substituted phenylboronic acids is the transition from the common dimeric structure to a monomeric packing arrangement in the crystal lattice.[1] This shift is primarily driven by the formation of an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the adjacent ortho-alkoxy substituent. In di-ortho-substituted derivatives, this monomeric arrangement becomes even more pronounced.[1]

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for a series of ortho-alkoxy substituted phenylboronic acids, providing a quantitative basis for comparing their solid-state structures. These compounds serve as insightful models for understanding the structural behavior of the parent ortho-hydroxymethylphenylboronic acid.

Table 1: Crystal Data and Structure Refinement for Ortho-Alkoxyphenylboronic Acids

| Parameter | 2-Methoxyphenylboronic Acid | 2-Ethoxyphenylboronic Acid | 2-Isobutoxyphenylboronic Acid |

| Chemical Formula | C₇H₉BO₃ | C₈H₁₁BO₃ | C₁₀H₁₅BO₃ |

| Formula Weight | 151.96 | 166.00 | 194.05 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/c |

| a (Å) | 8.337(2) | 12.016(2) | 11.235(2) |

| b (Å) | 7.398(2) | 7.399(1) | 7.411(1) |

| c (Å) | 12.335(3) | 10.375(2) | 13.065(3) |

| β (º) | 101.07(3) | 109.11(3) | 105.13(3) |

| Volume (ų) | 747.0(3) | 871.2(3) | 1049.2(3) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 295(2) | 295(2) | 295(2) |

| Final R indices [I>2σ(I)] | R1 = 0.048 | R1 = 0.043 | R1 = 0.042 |

Data extracted from the supplementary information of a study on ortho-alkoxy substituted phenylboronic acids.

Table 2: Crystal Data and Structure Refinement for Di-ortho-Alkoxyphenylboronic Acids

| Parameter | 2,6-Dimethoxyphenylboronic Acid (Polymorph I) | 2,6-Dimethoxyphenylboronic Acid (Polymorph II) | 2-Isobutoxy-6-methoxyphenylboronic Acid |

| Chemical Formula | C₈H₁₁BO₄ | C₈H₁₁BO₄ | C₁₁H₁₇BO₄ |

| Formula Weight | 181.98 | 181.98 | 224.06 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |

| a (Å) | 10.518(2) | 7.508(2) | 8.169(2) |

| b (Å) | 7.429(1) | 9.071(2) | 10.603(2) |

| c (Å) | 11.458(2) | 12.986(3) | 14.197(3) |

| β (º) | 109.28(3) | 90 | 100.95(3) |

| Volume (ų) | 845.5(3) | 883.9(3) | 1208.2(4) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 295(2) | 295(2) | 295(2) |

| Final R indices [I>2σ(I)] | R1 = 0.040 | R1 = 0.041 | R1 = 0.045 |

Data extracted from the supplementary information of a study on ortho-alkoxy substituted phenylboronic acids.

Experimental Protocols

Synthesis of Ortho-Substituted Phenylboronic Acids

A general and widely used method for the synthesis of arylboronic acids is the reaction of a corresponding aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Procedure for the Synthesis of 2-Methoxyphenylboronic Acid:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. A solution of 2-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is then refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

This is a generalized procedure based on common synthetic routes for phenylboronic acids.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Protocol for Crystal Growth:

-

A saturated solution of the ortho-substituted hydroxymethylphenylboronic acid is prepared in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) at room temperature or with gentle heating.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment for several days to weeks, during which time single crystals should form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Methodology for SC-XRD Analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K or 295 K) to minimize thermal vibrations. Data is collected using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. Software packages such as SHELXS and SHELXL are commonly used for this purpose. The positions of non-hydrogen atoms are determined and refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and structural characteristics of ortho-substituted hydroxymethylphenylboronic acids.

Caption: Synthetic workflow for 2-methoxyphenylboronic acid.

References

Lewis acidity of fluoro-substituted phenylboronic acids

An In-depth Technical Guide to the Lewis Acidity of Fluoro-Substituted Phenylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds characterized by a phenyl group and a boronic acid functional group [-B(OH)₂]. They are widely utilized in organic synthesis, most notably in the Suzuki cross-coupling reaction, and are of increasing importance in medicinal chemistry and chemical biology as enzyme inhibitors and sensors for carbohydrates. The utility of boronic acids is intrinsically linked to the Lewis acidic nature of the boron atom. A key feature of boronic acids is their ability to exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form upon interaction with a Lewis base, such as a hydroxide ion.[1][2][3]

The strength of this Lewis acidity, often quantified by the pKₐ value, is a critical parameter that governs the compound's reactivity and binding affinity. Introducing fluorine atoms to the phenyl ring is a powerful strategy for modulating these properties.[4][5] Fluorine's high electronegativity significantly influences the electron density at the boron center, thereby tuning the Lewis acidity.[4][5] This guide provides a comprehensive overview of the , detailing quantitative acidity data, the experimental protocols used for their determination, and the underlying structure-activity relationships.

The Nature of Lewis Acidity in Phenylboronic Acids

The acidity of boronic acids in aqueous solution is predominantly of a Lewis acid character, not a Brønsted acid.[4] The boron atom, with its vacant p-orbital in the sp² hybridized state, acts as an electron pair acceptor. It reacts with Lewis bases, such as the hydroxide ion (OH⁻), to form a more stable, tetrahedrally coordinated boronate anion. This equilibrium is fundamental to its function in both chemical reactions and biological interactions. The equilibrium constant for this reaction is the acidity constant, Kₐ, and its negative logarithm, pKₐ, is used as a quantitative measure of the boronic acid's Lewis acidity. A lower pKₐ value indicates a stronger Lewis acid, as the equilibrium favors the boronate form. The pKₐ of unsubstituted phenylboronic acid is approximately 8.86.[4][6]

Caption: Equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion.

The Influence of Fluorine Substitution on Lewis Acidity

The introduction of one or more fluorine substituents onto the phenyl ring significantly impacts the Lewis acidity of the boronic acid.[4][6] This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine, which decreases the electron density on the aromatic ring and, consequently, at the boron center. This increased electrophilicity of the boron atom stabilizes the negatively charged boronate form, thus lowering the pKₐ and increasing Lewis acidity.[6]

The position of the fluorine substituent is critical in determining the magnitude of this effect:[4]

-

Para-Substitution: The influence is lowest at the para position because the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect (+R) of the fluorine atom.[4]

-

Meta-Substitution: The resonance effect is much weaker at the meta position, so the strong inductive effect dominates, leading to a significant increase in acidity (lower pKₐ).[4]

-

Ortho-Substitution: A strong increase in acidity is observed. This is attributed to the proximity of the substituent, maximizing the inductive effect, and the potential formation of a weak intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton (B-O-H···F), which can stabilize the neutral acid form but still results in a net increase in acidity.[4][6]

As the number of fluorine substituents increases, the Lewis acidity generally increases, with 2,3,4,6-tetrafluorophenylboronic acid being one of the most acidic in the series.[6]

References

- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Influence of fluorine substituents on the properties of phenylbor...: Ingenta Connect [ingentaconnect.com]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

An In-depth Technical Guide to (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organic compound of interest in medicinal chemistry and drug development. Its unique structure, featuring a fluorinated phenyl ring, a hydroxymethyl group, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential as a modulator of biological signaling pathways. While specific experimental data for this compound is limited in public literature, this document compiles relevant information from related compounds to provide a practical resource for laboratory use.

Chemical Identity and Properties

This compound is identified by the following nomenclature and chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | Boronic acid, B-[3-fluoro-2-(hydroxymethyl)phenyl]-[1] |

| CAS Number | 1246633-55-5[1][2] |

| Molecular Formula | C7H8BFO3[1] |

| Molecular Weight | 169.95 g/mol |

Physicochemical Properties:

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for phenylboronic acids. |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, Methanol) | General solubility for boronic acids. |

| pKa | Estimated 8-9 | The pKa of phenylboronic acid is approximately 8.8. The fluoro and hydroxymethyl substituents may slightly alter this value.[3] |

| Hydrogen Bond Acceptor Count | 4[2] | Contributes to its solubility and interactions with biological targets. |

Synthesis and Preparation

General Synthetic Workflow:

A plausible synthetic route starts from a commercially available fluorinated and protected benzyl alcohol. The workflow involves protection of the alcohol, directed ortho-metalation, borylation, and subsequent deprotection and hydrolysis.

Experimental Protocol (Generalized):

This protocol is a generalized procedure based on the synthesis of similar substituted phenylboronic acids and should be optimized for the specific substrate.[4][5][6]

Materials:

-

Starting material (e.g., a protected 2-fluoro-benzyl halide)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise while maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.

-

Borylation: To the cooled solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[4]

-

Quenching and Deprotection: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1 hour.

-

Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[7] The presence of the fluoro and hydroxymethyl groups can influence the electronic properties and reactivity of the boronic acid.

General Suzuki-Miyaura Coupling Workflow:

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid.

Experimental Protocol (General Suzuki-Miyaura Coupling):

This is a general procedure and the choice of catalyst, base, and solvent may need to be optimized for specific substrates.[7][8]

Materials:

-

This compound

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.02-0.05 mmol).

-

Solvent Addition: Add the degassed solvent to the vessel under an inert atmosphere.

-

Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of phenylboronic acids has been shown to exhibit a range of biological activities, including enzyme inhibition and anticancer effects.[9] Boronic acids can form reversible covalent bonds with diols, a property that allows them to interact with various biological molecules, including sugars and glycoproteins on cell surfaces.

Inhibition of Cancer Cell Migration Pathways:

Studies on phenylboronic acid (PBA) have shown that it can inhibit the migration of cancer cells by targeting key signaling networks. One such pathway involves the Rho family of small GTPases (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCK.

This proposed mechanism suggests that by inhibiting RhoA, Rac1, and Cdc42, this compound could potentially modulate the activity of downstream effectors like ROCK, thereby interfering with the cytoskeletal rearrangements necessary for cell migration. This makes it an interesting candidate for further investigation in cancer research.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. While direct biological data is currently lacking, the known activities of related phenylboronic acids suggest that it may possess interesting pharmacological properties, particularly in the context of cancer cell signaling. Further research is warranted to fully elucidate the synthetic utility and biological profile of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Reactivity: A Technical Guide to Fluorine and Hydroxymethyl Groups in Boronic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological targets. The reactivity and physicochemical properties of boronic acids can be meticulously tuned by the introduction of substituents on their aryl backbone. This guide provides an in-depth technical exploration of the contrasting roles of two key functional groups: the electron-withdrawing fluorine atom and the weakly electron-donating hydroxymethyl group. Understanding the distinct influence of these substituents is paramount for the rational design of novel therapeutics, catalysts, and functional materials.

Fluorine, with its high electronegativity, profoundly alters the electronic landscape of the boronic acid moiety, impacting its Lewis acidity and pKa.[1][2][3] This has significant implications for its performance in crucial reactions like the Suzuki-Miyaura coupling and its binding affinity to biological targets. In contrast, the hydroxymethyl group, while also capable of influencing the boronic acid's properties, exerts a more subtle electronic effect and introduces the potential for hydrogen bonding and intramolecular cyclization. This guide will dissect these differences through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of underlying chemical and biological pathways.

Data Presentation: A Comparative Analysis

The electronic nature of the substituent directly impacts the acidity (pKa) of the boronic acid. A lower pKa value indicates a stronger Lewis acid.[4] The following tables summarize the available quantitative data for fluoro- and hydroxymethyl-substituted phenylboronic acids.

Table 1: pKa Values of Fluoro-Substituted Phenylboronic Acids

| Substituent Position | pKa (experimental) | Reference |

| ortho-Fluoro | 8.32 (predicted) | [3] |

| meta-Fluoro | 7.50 (predicted) | [5] |

| para-Fluoro | Not explicitly found |

Note: Experimental pKa values for monosubstituted fluorophenylboronic acids are not consistently reported across the literature. The values presented are based on available data and predictions.

Table 2: pKa Values of Hydroxymethyl-Substituted Phenylboronic Acids

| Substituent Position | pKa (predicted) | Reference |

| ortho-Hydroxymethyl | Not explicitly found | |

| meta-Hydroxymethyl | 8.31 | [6][7] |

| para-Hydroxymethyl | 8.53 | [8] |

Table 3: Hammett Constants (σ) for Fluorine and Hydroxymethyl Substituents

| Substituent | σ_meta_ | σ_para_ | Electronic Effect | Reference |

| -F | +0.34 | +0.06 | Electron-withdrawing | [9] |

| -CH₂OH | 0.00 | 0.00 | Weakly electron-donating | [1] |

The Hammett constants provide a quantitative measure of the electron-donating or -withdrawing nature of a substituent. The positive values for fluorine indicate its electron-withdrawing character, while the near-zero values for the hydroxymethyl group suggest a very weak electronic effect.[1][9]

Impact on Reactivity

Lewis Acidity

The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid.[1][3] This is due to the inductive effect of the fluorine atom, which pulls electron density away from the boron center, making it more electrophilic.[3] In contrast, the weakly electron-donating hydroxymethyl group is expected to have a much smaller impact on Lewis acidity. While direct comparative studies on the Lewis acidity of fluoro- and hydroxymethyl-substituted boronic acids are scarce, the trend can be inferred from their electronic properties.

Suzuki-Miyaura Coupling Reaction

The electronic properties of the boronic acid play a crucial role in the Suzuki-Miyaura cross-coupling reaction. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle.[2] Conversely, strong electron-withdrawing groups, like fluorine, can decrease the efficiency of the coupling reaction.[1] This is because a more electron-deficient aryl group on the boron atom is less readily transferred to the palladium catalyst.

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

a) Synthesis of 2-Fluorophenylboronic Acid

This protocol is adapted from a general procedure for the synthesis of arylboronic acids.

-

Materials: o-Bromofluorobenzene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) solution, triisopropyl borate, hydrochloric acid, dichloromethane, hexane, acetone.

-

Procedure:

-

Dissolve o-bromofluorobenzene (1.0 eq) in anhydrous THF and cool the solution to -70 °C.

-

Slowly add n-BuLi solution (1.2 eq) dropwise, maintaining the temperature at -70 °C. Stir for 1.5 hours.

-

Add triisopropyl borate (2.0 eq) dropwise and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Quench the reaction by adding aqueous hydrochloric acid.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/acetone) to yield 2-fluorophenylboronic acid.[3]

-

b) Synthesis of 4-(Hydroxymethyl)phenylboronic Acid

This protocol describes the reduction of the corresponding formylphenylboronic acid.

-

Materials: (4-Formylphenyl)boronic acid, methanol, sodium borohydride, aqueous acetic acid.

-

Procedure:

-

Dissolve (4-formylphenyl)boronic acid (1.0 eq) in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (1.0 eq) in portions, maintaining the temperature at 0 °C. Stir for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the crude product in water and cool to 0-5 °C.

-

Adjust the pH to 5 by slowly adding 5% aqueous acetic acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 4-(hydroxymethyl)phenylboronic acid.[10]

-

Determination of pKa by Spectrophotometric Titration

This is a general protocol for determining the pKa of a boronic acid.

-

Materials: Substituted phenylboronic acid, a series of buffered solutions of known pH, UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffered solutions covering a pH range that brackets the expected pKa of the boronic acid.

-

Add a constant, known volume of the boronic acid stock solution to a constant volume of each buffered solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify the wavelength of maximum absorbance for both the acidic (trigonal) and basic (tetracoordinate) forms of the boronic acid.

-

Plot the absorbance at the wavelength corresponding to the basic form against the pH of the solution.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

Comparative Suzuki-Miyaura Coupling Reaction

This protocol is designed to compare the relative reactivity of different substituted phenylboronic acids in a competitive reaction.

-

Materials: Aryl halide (e.g., 4-bromoanisole), a mixture of two different substituted phenylboronic acids (e.g., 4-fluorophenylboronic acid and 4-hydroxymethylphenylboronic acid) in equimolar amounts, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water), internal standard (for GC or HPLC analysis).

-

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), the equimolar mixture of the two boronic acids (total 1.2 eq), the palladium catalyst (e.g., 2 mol%), the base (2.0 eq), and the internal standard.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress over time by taking aliquots.

-

Analyze the aliquots by GC or HPLC to determine the relative consumption of the two boronic acids and the formation of the corresponding biaryl products.

-

The boronic acid that is consumed faster and leads to a higher yield of its corresponding product is considered more reactive under these conditions.

-

Mandatory Visualizations

Signaling Pathway: Bortezomib and the NF-κB Pathway

The boronic acid-containing drug Bortezomib is a proteasome inhibitor used in cancer therapy. It exerts its effect by disrupting the NF-κB signaling pathway, which is crucial for cell survival and proliferation.[1] The following diagram illustrates the mechanism of action of Bortezomib.

Caption: Bortezomib inhibits the proteasome, preventing IκBα degradation and NF-κB activation.

Experimental Workflow: Comparative Suzuki-Miyaura Coupling

The following workflow diagram illustrates the experimental setup for comparing the reactivity of two different boronic acids in a Suzuki-Miyaura coupling reaction.

Caption: Workflow for comparing the reactivity of two boronic acids in a Suzuki-Miyaura reaction.

Conclusion

The strategic placement of fluorine atoms and hydroxymethyl groups on the aryl ring of boronic acids provides a powerful tool for modulating their reactivity and physicochemical properties. Fluorine, as a potent electron-withdrawing group, significantly enhances the Lewis acidity of the boronic acid, which can be advantageous for certain biological interactions but may hinder its performance in reactions like the Suzuki-Miyaura coupling. The hydroxymethyl group, being weakly electron-donating, offers a more subtle means of tuning reactivity, with the added dimension of potential hydrogen bonding interactions.

For researchers in drug development, the choice between these substituents can have profound effects on a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. This guide has provided a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. Further experimental investigation, particularly in obtaining precise pKa values for hydroxymethyl-substituted boronic acids and conducting direct comparative reactivity studies, will be invaluable in further refining our ability to rationally design boronic acid-based molecules for a wide array of applications.

References

- 1. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-(Hydroxymethyl)phenylboronic acid | 4-(Hydroxymethyl)benzeneboronic acid | Organoboron | Ambeed.com [ambeed.com]

- 6. 87199-15-3 CAS MSDS (3-(Hydroxymethyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [amp.chemicalbook.com]

- 8. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 [chemicalbook.com]

- 10. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: Commercial Availability, Purity, and Analysis

For researchers, scientists, and professionals in drug development, (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid (CAS No. 919889-13-1) and its isomers are valuable building blocks in medicinal chemistry and organic synthesis. Their utility lies in the versatile reactivity of the boronic acid moiety, often employed in Suzuki-Miyaura cross-coupling reactions, combined with the directing and modulating effects of the fluoro and hydroxymethyl substituents. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound and its structural isomers are available from various chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%, as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative commercial sources for these compounds.

| Compound Name | CAS Number | Representative Supplier(s) | Purity | Notes |

| This compound | 919889-13-1 | Alfa Chemistry, LookChem | ≥95% | Available for research and development purposes. |

| (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid | Not readily available | - | - | Isomeric variant. |

| (4-Fluoro-3-(hydroxymethyl)phenyl)boronic acid | 481681-02-1 | TCI Chemicals | >98% (TLC) | Often supplied with varying amounts of the corresponding anhydride. |

| (3-Fluoro-5-(hydroxymethyl)phenyl)boronic acid | 1146614-40-5 | BLD Pharm, Ambeed | ≥97% | - |

| (5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | 871126-27-1 | - | - | Isomeric variant. |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of arylboronic acids, which can be adapted for this compound.

Synthesis via Halogen-Metal Exchange and Borylation

A common and effective method for the synthesis of arylboronic acids is through a halogen-metal exchange reaction of an appropriate aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.[1]

Materials:

-

2-Bromo-6-fluorobenzyl alcohol (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or other organolithium reagent

-

Triisopropyl borate or Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with 2-bromo-6-fluorobenzyl alcohol dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (typically a 1.1 to 1.5 molar equivalent) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete halogen-metal exchange.

-

Borylation: Triisopropyl borate (1.2 to 1.5 molar equivalents) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.[1]

-

Hydrolysis: The reaction is quenched by the slow, dropwise addition of 2 M HCl at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Work-up: The aqueous and organic layers are separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and homocoupled species. Recrystallization is a widely used and effective method.

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system is one in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing arylboronic acids include ethyl acetate/hexanes, toluene, or water.

-

Dissolution: The crude boronic acid is dissolved in a minimal amount of the hot solvent or solvent mixture.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Analysis

The purity of the synthesized this compound should be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly employed.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Purity Assessment: The purity is determined by the relative area of the main peak corresponding to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of the protons, confirming the structure of the aromatic ring and the hydroxymethyl group. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom and can be useful for assessing isomeric purity.

-

¹¹B NMR: The chemical shift can confirm the presence of the boronic acid functionality.[2]

Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from the initial synthesis to the final quality control and application of this compound.

Caption: Workflow for the synthesis and quality control of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of the fluoro, hydroxymethyl, and boronic acid functionalities allows for a variety of subsequent chemical transformations, making it a valuable synthon for the construction of novel molecular architectures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

This compound is a particularly useful reagent due to its unique substitution pattern. The ortho-hydroxymethyl group can participate in intramolecular interactions or be used for further functionalization. The fluorine atom can modulate the electronic properties and metabolic stability of the final product, a key consideration in drug design.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Where Ar-X represents an aryl halide (X = I, Br, Cl) or triflate.

Key Reaction Parameters and Optimization

Several factors can influence the outcome of the Suzuki-Miyaura coupling reaction. Optimization of these parameters is often necessary to achieve high yields and purity.

| Parameter | Options | General Recommendations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald precatalysts | Pd(PPh₃)₄ is a common starting point. For less reactive aryl chlorides, more advanced catalyst systems like those based on Buchwald ligands (e.g., SPhos, XPhos) may be required. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF | An aqueous solution of a carbonate base (e.g., 2M Na₂CO₃) is often effective. For sensitive substrates, milder bases like K₃PO₄ or CsF can be used. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | A biphasic solvent system such as toluene/water or dioxane/water is commonly employed to dissolve both the organic and inorganic reagents. |

| Temperature | Room Temperature to Reflux | The reaction temperature is dependent on the reactivity of the coupling partners. Typically, temperatures between 80-100 °C are used. |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

2 M Sodium carbonate (Na₂CO₃) solution (2.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Solvent Addition: Add toluene (10 mL) and ethanol (2 mL) to the flask.

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen.

-

Base Addition: While maintaining the inert atmosphere, add the 2 M sodium carbonate solution (1 mL, 2.0 mmol).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid derivatives, which can serve as a general reference. Specific optimization for this compound may be required.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |

| 4-Chlorotoluene | XPhos Pd G3 (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 75-85 |

| 2-Bromopyridine | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/H₂O | 95 | 16 | 70-85 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Applications of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid in medicinal chemistry. This versatile building block is of significant interest in the synthesis of biologically active compounds, particularly benzoxaboroles, which have emerged as a promising class of therapeutic agents.

Introduction to this compound

This compound is a bifunctional molecule containing a boronic acid moiety and a hydroxymethyl group ortho to each other, with a fluorine substituent on the phenyl ring. This unique arrangement makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably benzoxaboroles. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, a desirable feature in drug design.

The primary application of this reagent lies in its ability to undergo intramolecular cyclization to form a 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole scaffold. This core structure is present in a number of medicinally important compounds.

Key Application: Synthesis of Benzoxaborole Derivatives

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are known to act as inhibitors of various enzymes by forming a stable covalent bond with active site serine residues or by interacting with catalytic metals. A key application of this compound is in the synthesis of fluoro-substituted benzoxaboroles.

Antifungal and Antimalarial Agents

Fluoro-substituted benzoxaboroles have demonstrated potent antifungal and antimalarial activities. For instance, tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is an FDA-approved antifungal agent for the treatment of onychomycosis. While the exact starting material for tavaborole is 5-fluoro-2-formylphenylboronic acid, the synthesis involves an in-situ reduction to the corresponding hydroxymethyl derivative, which is analogous to this compound, followed by cyclization.

Furthermore, studies have shown that fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles exhibit excellent potency against Plasmodium falciparum, the parasite responsible for malaria.[1][2]

Quantitative Data: Antimalarial Activity of Fluoro-Substituted Benzoxaboroles

The following table summarizes the in vitro antimalarial activity of exemplary fluoro-substituted benzoxaborole derivatives against the D6 strain of Plasmodium falciparum.

| Compound | Substitution Pattern | IC50 (µM)[1][2] |

| 1 | 4-Fluoro-7-(2-carboxyethyl) | 0.209 |

| 2 | 5-Fluoro-7-(2-carboxyethyl) | 0.061 |

| 3 | 6-Fluoro-7-(2-carboxyethyl) | 0.026 |

This data highlights the potent antimalarial activity of fluoro-substituted benzoxaboroles, underscoring the importance of precursors like this compound in their synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

This protocol is adapted from the synthesis of similar benzoxaborole structures and illustrates the direct cyclization of this compound.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent, add a dehydrating agent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Caption: Synthetic scheme for the formation of a benzoxaborole.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This compound can also be utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize more complex biaryl structures prior to or after benzoxaborole formation.

Materials:

-

This compound or its corresponding benzoxaborole

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Degas the solvent system and add it to the reaction vessel.

-

Heat the mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Mechanism of Action

References

- 1. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Medicines for Malaria Venture [mmv.org]

Application Notes and Protocols for the Use of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. The presence of a fluorine atom can enhance the metabolic stability and pharmacokinetic profile of drug candidates, while the hydroxymethyl group provides a handle for further functionalization or can participate in intramolecular interactions, influencing the conformation of the final product. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized biaryls.

Key Advantages in Biaryl Synthesis

The unique substitution pattern of this compound offers several advantages in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and materials science:

-

Orthogonal Reactivity: The boronic acid moiety allows for selective carbon-carbon bond formation via palladium-catalyzed cross-coupling, while the hydroxymethyl group can be utilized in subsequent synthetic transformations.

-

Modulation of Physicochemical Properties: The fluorine substituent can significantly impact the electronic properties, lipophilicity, and metabolic stability of the resulting biaryl compounds.[1][2]

-